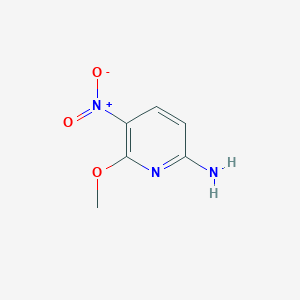

2-Amino-6-methox-5-nitroypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are heterocyclic compounds that have garnered immense interest across various scientific disciplines. ajrconline.orgnih.govresearchgate.netrsc.org Their unique structural and electronic properties make them suitable for a wide array of applications, from medicinal chemistry to materials science. nih.gov The presence of the nitrogen atom in the pyridine ring imparts distinct characteristics, influencing the compound's reactivity and potential for interaction with biological systems. ajrconline.org

In the realm of medicinal chemistry, pyridine scaffolds are found in numerous FDA-approved drugs and are recognized for their therapeutic potential against a range of diseases. rsc.org The versatility of the pyridine ring allows for the synthesis of a diverse library of compounds with varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.org

The Role of Substituted Nitropyridines as Key Building Blocks and Functional Entities in Organic Synthesis and Materials Science

Substituted nitropyridines, a class of pyridine derivatives, are particularly valuable in organic synthesis. nih.govnih.gov The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, facilitating a variety of chemical transformations. chempanda.comntnu.no This enhanced reactivity makes nitropyridines excellent precursors for the synthesis of more complex molecules. nih.gov

The strategic placement of substituents on the nitropyridine ring allows for precise control over the molecule's electronic properties and reactivity, enabling the design of compounds with specific functionalities. nih.gov This has led to their use in the development of novel materials with unique optical and electronic properties. nih.gov

Research Context for 2-Amino-6-methoxy-5-nitropyridine: Methodological Approaches and Analogous Compound Studies

The study of 2-Amino-6-methoxy-5-nitropyridine is informed by a wealth of research on related compounds and synthetic methodologies. The synthesis of this compound often involves the strategic manipulation of functional groups on the pyridine ring, a common theme in the broader field of heterocyclic chemistry. chemicalbook.com

Investigations into analogous compounds, such as 2-amino-5-nitropyridine (B18323) and 2-methoxy-5-nitropyridine (B154726), provide valuable insights into the reactivity and properties of 2-Amino-6-methoxy-5-nitropyridine. chemicalbook.comsigmaaldrich.com These studies often employ a range of analytical techniques, including spectroscopic and computational methods, to elucidate the structural and electronic characteristics of these molecules. redalyc.org

Chemical Properties and Synthesis of 2-Amino-6-methoxy-5-nitropyridine

This section details the chemical properties and a common synthetic route for 2-Amino-6-methoxy-5-nitropyridine.

Chemical Properties

Below is a table summarizing the key chemical properties of 2-Amino-6-methoxy-5-nitropyridine.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₃ sigmaaldrich.com |

| Molecular Weight | 169.14 g/mol sigmaaldrich.com |

| Melting Point | 170-171 °C sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| CAS Number | 73896-36-3 sigmaaldrich.com |

Synthesis

A common method for the synthesis of 2-Amino-6-methoxy-5-nitropyridine involves the reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com The reaction is typically carried out at a controlled temperature to ensure the selective replacement of the chlorine atom with a methoxy (B1213986) group. chemicalbook.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is precipitated by pouring the reaction mixture into water, followed by filtration and washing to yield the final product. chemicalbook.com

Research Findings

This section presents detailed research findings on 2-Amino-6-methoxy-5-nitropyridine and its analogs, highlighting their significance in various research areas.

Spectroscopic and Structural Investigations

Computational studies, such as those employing density functional theory (DFT), have been used to investigate the structural and vibrational properties of 2-Amino-6-methoxy-5-nitropyridine. redalyc.org These studies provide insights into the molecule's conformation, electronic properties, and potential for non-linear optical applications. redalyc.org The presence of intramolecular charge transfer and interactions between the pyridine ring and its substituents are key features revealed by these analyses. redalyc.org

Analogous Compound Studies

The study of analogous compounds provides a comparative framework for understanding the properties of 2-Amino-6-methoxy-5-nitropyridine. For instance, research on 2-amino-5-nitropyridine has explored its thermodynamic properties and synthesis from 2-aminopyridine (B139424). chemicalbook.comnist.gov Similarly, the synthesis and properties of 2-methoxy-5-nitropyridine have been investigated, often as a precursor to other functionalized pyridines. sigmaaldrich.comgoogle.com

The table below provides a comparison of 2-Amino-6-methoxy-5-nitropyridine with some of its analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Amino-6-methoxy-5-nitropyridine | C₆H₇N₃O₃ sigmaaldrich.com | 169.14 sigmaaldrich.com | 170-171 sigmaaldrich.com | 73896-36-3 sigmaaldrich.com |

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ nist.gov | 139.11 chemicalbook.com | 186-188 chemicalbook.com | 4214-76-0 nist.gov |

| 2-Methoxy-5-nitropyridine | C₆H₆N₂O₃ sigmaaldrich.com | 154.12 sigmaaldrich.com | Not specified | 5446-92-4 sigmaaldrich.com |

| 2-Amino-6-methyl-5-nitropyridine | C₆H₇N₃O₂ nih.gov | 153.14 | Not specified | 22280-62-2 nih.gov |

| 2-(2-Aminoethylamino)-5-nitropyridine | C₇H₁₀N₄O₂ sigmaaldrich.com | 182.18 sigmaaldrich.com | 126-128 sigmaaldrich.com | 29602-39-9 sigmaaldrich.com |

Applications in Synthesis

The reactivity of the nitro group and the potential for further functionalization of the amino and methoxy groups make 2-Amino-6-methoxy-5-nitropyridine a valuable intermediate in organic synthesis. For example, similar nitropyridine derivatives are used in the synthesis of antiviral drugs. guidechem.com The strategic reduction of the nitro group can yield an amino group, opening up pathways to a variety of other derivatives, such as those used in the preparation of antimalarial drug intermediates. google.com

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYBIYNRKMFNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483297 | |

| Record name | 2-Amino-6-methox-5-nitroypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58819-89-9 | |

| Record name | 6-Methoxy-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58819-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methox-5-nitroypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Methoxy 5 Nitropyridine

Synthetic Strategies for the Pyridine (B92270) Core and its Functionalization

The synthesis of 2-Amino-6-methoxy-5-nitropyridine is a multi-step process that typically involves the strategic functionalization of a pre-existing pyridine ring. The precise sequence of these functionalization reactions—amination, nitration, and methoxylation—is crucial for achieving the desired substitution pattern.

Preparation from Readily Available Pyridine Precursors

The construction of the 2-Amino-6-methoxy-5-nitropyridine molecule often commences with simpler, commercially available pyridine derivatives. These precursors undergo a series of reactions to introduce the amino, methoxy (B1213986), and nitro groups at the correct positions.

A common starting material is 2-aminopyridine (B139424) . One synthetic route involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine (B18323). google.comprepchem.com This intermediate can then undergo a series of reactions including hydrolysis, chlorination, and subsequent methoxylation to produce the final product. google.com

Alternatively, synthesis can begin with 2,6-dichloropyridine (B45657) . This precursor can be nitrated and then subjected to ammonolysis to form 2-amino-6-chloro-3-nitropyridine (B151482). google.com Another pathway involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazino-6-chloropyridine, which can then be reduced to 2-amino-6-chloropyridine.

2-chloro-5-nitropyridine (B43025) also serves as a valuable precursor. google.com The synthesis of this intermediate can be achieved by the nitration of 2-aminopyridine to give 2-amino-5-nitropyridine, followed by a diazonium reaction to yield 2-hydroxy-5-nitropyridine. Subsequent treatment with a mixture of phosphorus pentachloride and phosphorus oxychloride affords 2-chloro-5-nitropyridine. prepchem.com

Interactive Table: Synthetic Precursors and Key Intermediates

| Precursor | Intermediate(s) | Target Moiety Introduction |

| 2-Aminopyridine | 2-Amino-5-nitropyridine | Nitro Group |

| 2,6-Dichloropyridine | 2-Amino-6-chloro-3-nitropyridine, 2-Hydrazino-6-chloropyridine | Amino and Nitro Groups |

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | Methoxy Group |

Regioselective Nitration Processes of Pyridine Systems

The introduction of a nitro group onto the pyridine ring is a critical step, and achieving the correct regiochemistry is paramount. The nitration of 2-aminopyridine with a mixed acid of concentrated sulfuric acid and nitric acid selectively yields 2-amino-5-nitropyridine. google.comchemicalbook.com This regioselectivity is governed by the directing effects of the amino group already present on the pyridine ring. Similarly, the nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric and nitric acids is a key step in an alternative synthetic pathway. google.com In some cases, nitration is performed on a methoxylated precursor, such as 2-methoxypyridine, to introduce the nitro group at the 5-position. ontosight.ai

Methoxy Group Introduction and Functional Group Interconversion

The methoxy group is typically introduced via a nucleophilic substitution reaction, often using sodium methoxide (B1231860). For instance, 2-amino-6-chloro-3-nitropyridine can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) by treatment with sodium methoxide in methanol (B129727). google.comchemicalbook.com The reaction temperature is carefully controlled, typically between 15°C and 30°C. google.comchemicalbook.com Similarly, 2-chloro-5-nitropyridine can be methoxylated using sodium methoxide in methanol under reflux conditions to yield 2-methoxy-5-nitropyridine (B154726). google.com

Functional group interconversions are also a key aspect of the synthesis. For example, a chloro group at the 6-position can be displaced by a methoxy group. This is a common strategy to install the desired methoxy functionality.

Targeted Derivatization and Reaction Chemistry of 2-Amino-6-methoxy-5-nitropyridine

Once synthesized, 2-Amino-6-methoxy-5-nitropyridine can undergo further chemical modifications, primarily involving its amino and methoxy groups.

Reactivity of the Amino Group

The amino group in 2-Amino-6-methoxy-5-nitropyridine is a versatile functional handle for further derivatization. It can react with various electrophiles to form N-substituted derivatives. A notable example is the condensation reaction with aldehydes to form Schiff bases. For instance, the reaction of 5-nitropyridin-2-amine with 4-hydroxy-3-methoxybenzaldehyde in ethanol (B145695) leads to the formation of the Schiff base ligand 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol. nih.gov This Schiff base can then be used to form metal complexes. nih.gov

Transformations of the Methoxy Moiety

The methoxy group, while generally stable, can be cleaved under specific conditions. Ether cleavage is typically achieved using strong acids like hydroiodic acid (HI) or other hydrogen halides, often at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by a nucleophilic attack (SN1 or SN2 mechanism depending on the substrate) by the halide ion. masterorganicchemistry.commasterorganicchemistry.com This transformation converts the methoxy group into a hydroxyl group, opening up further avenues for functionalization.

Interactive Table: Reactions of 2-Amino-6-methoxy-5-nitropyridine

| Functional Group | Reagent/Condition | Product Type |

| Amino Group | Aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) | N-substituted imines (Schiff bases) |

| Methoxy Group | Strong acid (e.g., HI) | Hydroxyl derivatives (phenols) |

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group at the 5-position of 2-Amino-6-methoxy-5-nitropyridine is readily reduced to an amino group, yielding 2,5-diamino-6-methoxypyridine. This transformation is a critical step in the synthesis of various biologically active compounds.

Commonly, this reduction is achieved through catalytic hydrogenation. This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under mild pressure. Another approach is metallic reduction, which can be used to prepare the dihydrochloride (B599025) derivative of the resulting diamine. google.com

While catalytic reduction is a widely used method, it may not always be suitable for large-scale commercial production due to potential issues with catalyst leaching and poisoning, which can result in a highly colored product. google.com Alternative reduction methods can also be employed to mitigate these challenges.

The successful synthesis of 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride from 2-amino-6-methoxy-3-nitropyridine via metallic reduction has been reported with a high yield and purity. google.com The subsequent neutralization of the dihydrochloride salt affords the free base, 2,3-diamino-6-methoxypyridine. google.com

General Heterocyclic Chemistry of the Pyridine Ring (e.g., nucleophilic substitutions, ring-closure reactions)

The pyridine ring of 2-Amino-6-methoxy-5-nitropyridine is susceptible to various heterocyclic transformations, including nucleophilic substitutions and ring-closure reactions. The electron-withdrawing nature of the nitro group facilitates nucleophilic attack on the pyridine ring.

Nucleophilic Aromatic Substitution:

The presence of activating groups, such as the nitro group, makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. For instance, in related nitropyridine systems, the nitro group itself can be displaced by strong nucleophiles. Studies on 3-R-5-nitropyridines have shown that anionic S-, N-, and O-nucleophiles can substitute the non-activated nitro group. nih.gov

In the context of 2-Amino-6-methoxy-5-nitropyridine, the methoxy group at the 6-position can also be a target for nucleophilic displacement, although the reactivity will be influenced by the other substituents on the ring. The introduction of a nitro group into a pyridine ring generally facilitates its functionalization. nih.gov

Ring-Closure Reactions:

The diamino derivative, obtained from the reduction of 2-Amino-6-methoxy-5-nitropyridine, is a key precursor for various ring-closure reactions to form fused heterocyclic systems. For example, these diamines can be used in the synthesis of pyrido[2,3-d]pyrimidines, which have shown potential as antitumor agents. nih.gov The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) highlights the utility of such diamine intermediates in constructing complex heterocyclic scaffolds. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

While specific examples of cross-coupling reactions directly on 2-Amino-6-methoxy-5-nitropyridine are not extensively detailed in the provided search results, the bromo-substituted analog, 6-bromo-2-methoxy-3-aminopyridine, serves as a useful surrogate for understanding potential cross-coupling applications. nih.gov This bromo-substituted pyridine can undergo Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide (or triflate) in the presence of a palladium catalyst and a base. nih.gov This methodology is widely used for the synthesis of biaryl and heteroaryl compounds. For instance, 2-methoxy-5-pyridylboronic acid has been utilized in Suzuki cross-coupling reactions with heteroaryl halides to generate heteroarylpyrimidines. rsc.orgworktribe.com

The development of efficient protocols for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles is an active area of research, as these motifs are prevalent in biologically active molecules. nih.gov The presence of free N-H groups can sometimes inhibit palladium-catalyzed cross-coupling reactions, necessitating careful optimization of reaction conditions. nih.gov

Electrophilic Aromatic Substitution Pathways

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring, namely the amino and methoxy groups (electron-donating) and the nitro group (electron-withdrawing), significantly influence the regioselectivity of such reactions.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. rsc.org Similarly, the methoxy group is also an activating, ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director. The interplay of these directing effects determines the outcome of electrophilic substitution on the 2-Amino-6-methoxy-5-nitropyridine ring.

Quantum chemical studies on aniline (B41778) (aminobenzene) have shown that the amino group increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. rsc.org In contrast, the nitro group in nitrobenzene (B124822) depletes electron density at these positions. rsc.org For 2-Amino-6-methoxy-5-nitropyridine, the combined activating effects of the amino and methoxy groups would compete with the deactivating effect of the nitro group, and the positions for substitution would be determined by the dominant directing influence.

A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the pi-system of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational aspects of 2-Amino-6-methoxy-5-nitropyridine.

The FT-IR spectrum of 2-Amino-6-methoxy-5-nitropyridine is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. redalyc.orgiiste.org The assignments of these bands are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which help to correlate the experimental frequencies with specific molecular motions. redalyc.orgnih.gov

Key vibrational modes observed in the FT-IR spectrum include the stretching and bending vibrations of the amino (NH₂), methoxy (B1213986) (OCH₃), and nitro (NO₂) groups, as well as the vibrations of the pyridine (B92270) ring. The amino group typically exhibits symmetric and asymmetric stretching vibrations in the high-frequency region. For instance, in a related compound, 2-amino-5-nitropyridine (B18323), the N-H stretching bands are observed around 3398 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyridine ring and the methoxy group are also prominent.

The nitro group presents characteristic symmetric and asymmetric stretching vibrations. In similar nitro-substituted pyridines, these are typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring give rise to a set of bands in the 1400-1650 cm⁻¹ range. researchgate.net The in-plane and out-of-plane bending vibrations of the various functional groups and the pyridine ring appear at lower frequencies, providing a comprehensive vibrational fingerprint of the molecule.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for 2-Amino-6-methoxy-5-nitropyridine and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3476 | Asymmetric NH₂ stretching | redalyc.org |

| ~3398 | N-H stretching | researchgate.net |

| 1500-1600 | Asymmetric NO₂ stretching | researchgate.net |

| 1300-1400 | Symmetric NO₂ stretching | researchgate.net |

| 1400-1650 | C=C and C=N ring stretching | researchgate.net |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions and the specific analogue being studied.

Complementing the FT-IR data, the FT-Raman spectrum provides additional insights into the vibrational modes of 2-Amino-6-methoxy-5-nitropyridine. redalyc.orgiiste.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The FT-Raman spectrum of this compound, typically recorded in the solid phase, shows characteristic bands for the pyridine ring, as well as the amino, methoxy, and nitro substituents. nih.gov The symmetric stretching vibration of the nitro group, for example, often gives a strong signal in the Raman spectrum. The ring breathing modes of the pyridine skeleton are also typically prominent. By comparing the FT-IR and FT-Raman spectra, a more complete picture of the vibrational characteristics of the molecule can be obtained, aiding in a more definitive assignment of the observed bands.

A comprehensive understanding of the vibrational modes is achieved through a Potential Energy Distribution (PED) analysis. redalyc.orgnih.gov This theoretical calculation helps to quantify the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This is crucial because many vibrational modes are not "pure" but are mixtures of several types of motion.

For 2-Amino-6-methoxy-5-nitropyridine, PED analysis, often performed in conjunction with DFT calculations, allows for the unambiguous assignment of the observed FT-IR and FT-Raman bands. redalyc.orgresearchgate.net For example, a band might be assigned as being composed of 60% C-C stretching, 20% C-H in-plane bending, and 20% C-N stretching. This detailed assignment is invaluable for accurately interpreting the vibrational spectra and understanding the intramolecular interactions within the molecule. The use of scaling factors is a common practice to improve the agreement between the theoretically calculated and experimentally observed frequencies. redalyc.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure and transitions within the 2-Amino-6-methoxy-5-nitropyridine molecule.

The UV-Vis absorption spectrum of 2-Amino-6-methoxy-5-nitropyridine, typically recorded in a solvent such as ethanol (B145695), reveals the electronic transitions that can be induced by the absorption of ultraviolet or visible light. redalyc.org These transitions involve the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, or HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, or LUMO). nih.gov

The spectrum is generally characterized by absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions, which are usually intense, arise from the excitation of electrons in the π-system of the pyridine ring and the nitro group. The n-π* transitions, which are typically weaker, involve the promotion of non-bonding electrons (e.g., from the nitrogen of the amino group or the oxygen of the methoxy and nitro groups) to an anti-bonding π* orbital.

Intramolecular charge-transfer (ICT) interactions can also play a significant role in the electronic spectrum. redalyc.org In 2-Amino-6-methoxy-5-nitropyridine, the electron-donating amino and methoxy groups and the electron-withdrawing nitro group can facilitate ICT from the donor-substituted part of the molecule to the acceptor-substituted part. This can result in a red-shift (shift to longer wavelengths) of the absorption bands. For instance, in a related compound, 2-amino-5-nitropyridinium chloride, protonation in an acid medium was noted to shorten the conjugated bond lengths. researchgate.net

Table 2: UV-Vis Absorption Data for 2-Amino-6-methoxy-5-nitropyridine and Related Compounds

| Compound | Solvent | λmax (nm) | Type of Transition | Reference |

| 2-Amino-6-methoxy-3-nitropyridine (B1334430) | Ethanol | 200-450 (region) | π-π, ICT | redalyc.org |

| 2-Amino-3-methyl-5-nitropyridine | Ethanol | 200-800 (region) | π-π, n-π* | nih.gov |

Note: λmax refers to the wavelength of maximum absorption. The exact values can be influenced by the solvent and the specific molecular structure.

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been electronically excited. While extensive fluorescence data for 2-Amino-6-methoxy-5-nitropyridine is not widely reported in the provided context, the presence of an extended π-conjugated system with donor and acceptor groups suggests that the molecule could potentially exhibit fluorescence. The efficiency and wavelength of fluorescence would be highly dependent on the nature of the excited state, the solvent polarity, and the presence of non-radiative decay pathways. For example, the presence of a nitro group can sometimes quench fluorescence. Further research in this area would be necessary to fully characterize the emissive properties of this compound.

In-depth Analysis of 2-Amino-6-methoxy-5-nitropyridine Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature reveals a significant gap in the publicly accessible data for the chemical compound 2-Amino-6-methoxy-5-nitropyridine. Despite targeted searches for advanced spectroscopic and structural information, detailed experimental data regarding its Nuclear Magnetic Resonance (NMR) and X-ray diffraction characteristics are not available in published, peer-reviewed sources.

The specific structural elucidation and advanced characterization of 2-Amino-6-methoxy-5-nitropyridine, as outlined for a detailed scientific article, cannot be completed at this time. The required experimental findings for the following analytical techniques have not been reported in the accessible literature:

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were found that report the chemical shifts, coupling constants, and signal assignments necessary for the complete structural confirmation of this specific molecule.

Single Crystal X-ray Diffraction (SXRD): Information regarding the molecular geometry, crystal packing, and unit cell parameters for 2-Amino-6-methoxy-5-nitropyridine is absent from the scientific record. Consequently, analyses of its supramolecular architecture, including hydrogen bonding interactions (such as N-H···O, C-H···O, N-H···N) and potential polymorphic forms, cannot be conducted.

While data exists for structurally similar compounds, such as isomers (e.g., 2-Amino-6-methoxy-3-nitropyridine) or analogues lacking the methoxy or nitro-substituents, extrapolation of this data would be scientifically unsound. The precise electronic and steric effects of the substituents at the specified positions (amino at C2, methoxy at C6, and nitro at C5) are unique and would significantly influence the spectroscopic and crystallographic outcomes.

Therefore, until research containing the empirical characterization of 2-Amino-6-methoxy-5-nitropyridine is published, a detailed and scientifically accurate article on its advanced spectroscopic and structural properties cannot be generated.

Quantum Chemical and Theoretical Investigations of 2 Amino 6 Methoxy 5 Nitropyridine

Density Functional Theory (DFT) Based Computational Studies

DFT calculations are a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For 2-amino-6-methoxy-5-nitropyridine, DFT has been instrumental in predicting its geometry, vibrational modes, and electronic properties.

Computational studies have focused on determining the most stable conformation of 2-amino-6-methoxy-5-nitropyridine. Conformational analysis, often performed using DFT methods, helps in identifying the global minimum energy structure on the potential energy surface. For a related compound, 2-amino-6-methoxy-3-nitropyridine (B1334430), conformational analysis predicted the most stable global minimum molecular structure. redalyc.org The optimization of the molecular structure is a critical step, and calculations have confirmed that the optimized geometry corresponds to a local minimum, as indicated by the absence of imaginary vibrational frequencies. redalyc.org

A key feature revealed by these studies is the planarity of the pyridine (B92270) ring and the coplanarity of the amino and nitro groups with the ring. This planar structure is often stabilized by intramolecular hydrogen bonds. For instance, in a similar molecule, an intramolecular hydrogen bond was identified between the amino group and an oxygen atom of the nitro group, contributing to the molecule's stability. redalyc.org

Table 1: Selected Optimized Geometrical Parameters of a Related Nitropyridine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (ring) | 1.34 | - |

| C-NH2 | - | - |

| C-NO2 | - | - |

| N-O (nitro) | - | - |

| C-O (methoxy) | - | - |

| C-N-C (ring) | - | 117.5 |

| O-N-O (nitro) | - | 124.5 |

Note: The data presented here is illustrative and based on general findings for similar nitropyridine derivatives. Specific values for 2-amino-6-methoxy-5-nitropyridine would require dedicated calculations.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. icm.edu.pl For 2-amino-6-methoxy-3-nitropyridine, calculated scaling factors for bending, stretching, and NH2 stretching vibrations were reported as 0.9916, 0.9730, and 0.9391, respectively. redalyc.org

The calculated vibrational spectra are then compared with experimentally recorded FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational modes to specific molecular motions. redalyc.orgresearchgate.net This comparison helps in confirming the molecular structure and understanding the vibrational dynamics of the molecule. redalyc.org The good agreement typically observed between the scaled theoretical frequencies and the experimental ones validates the computational model used. icm.edu.pl

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Related Nitropyridine Derivative

| Vibrational Mode | Theoretical Frequency (Scaled) | Experimental Frequency (FT-IR) | Experimental Frequency (FT-Raman) |

| NH2 asymmetric stretching | - | - | - |

| NH2 symmetric stretching | - | - | - |

| C-H stretching | - | - | - |

| C=C stretching | - | - | - |

| NO2 asymmetric stretching | - | - | - |

| NO2 symmetric stretching | - | - | - |

| C-N stretching | - | - | - |

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and optical characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For many organic molecules, this energy gap is in the range of 2 to 5 eV. researchgate.netnih.gov TD-DFT calculations are often employed to study the electronic transitions and to simulate the UV-Vis absorption spectra. The analysis of these transitions provides insights into the intramolecular charge transfer (ICT) occurring within the molecule upon electronic excitation. materialsciencejournal.org For instance, the charge transfer often occurs from the electron-donating groups (like the amino and methoxy (B1213986) groups) to the electron-withdrawing group (the nitro group), facilitated by the π-conjugated system of the pyridine ring.

Table 3: Calculated Electronic Properties of a Related Nitropyridine Derivative

| Property | Value |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Energy Gap (eV) | - |

| Ionization Potential (eV) | - |

| Electron Affinity (eV) | - |

Note: Specific values for 2-amino-6-methoxy-5-nitropyridine would require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis is a theoretical method used to study the delocalization of electron density within a molecule and to quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov

NBO analysis is also a powerful tool for identifying and characterizing hydrogen bonds. nih.gov It can determine the stabilization energy associated with the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor's X-H bond (where X is an electronegative atom). In the case of 2-amino-6-methoxy-5-nitropyridine, NBO analysis can confirm the presence and strength of the intramolecular hydrogen bond between the amino group and the nitro group. redalyc.org This interaction plays a significant role in stabilizing the planar conformation of the molecule. The analysis can also reveal weaker C-H···O interactions that may further contribute to the molecular stability. nih.gov In a related compound, 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds to form sheets. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity and Electronic Behavior

A Frontier Molecular Orbital (FMO) analysis for 2-Amino-6-methoxy-5-nitropyridine would be essential to understand its chemical reactivity and kinetic stability. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 2-Amino-6-methoxy-5-nitropyridine, the electron-donating amino group and the electron-withdrawing nitro group would significantly influence the energies and distributions of these frontier orbitals. A detailed computational study would be required to calculate the precise energy values and map the orbital densities, which would, in turn, predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of varying electron potential on the molecular surface. Areas with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For 2-Amino-6-methoxy-5-nitropyridine, an MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group, making this a prime site for electrophilic interaction. Conversely, positive potentials might be expected around the hydrogen atoms of the amino group. The specific topography of the MEP map is unique to the molecule's structure, and without specific calculations, a detailed description of its reactive landscape cannot be provided.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, are known to exhibit Non-Linear Optical (NLO) properties. The structure of 2-Amino-6-methoxy-5-nitropyridine, featuring an amino donor and a nitro acceptor on a pyridine ring, suggests it could be a candidate for NLO applications.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO activity. A high β value suggests that the material could be effective in applications such as frequency doubling of light. The calculation of β is a standard component of quantum chemical analyses for potential NLO materials. Theoretical studies on similar nitropyridine derivatives have often shown enhanced hyperpolarizability due to the charge transfer characteristics. A dedicated study on 2-Amino-6-methoxy-5-nitropyridine would be necessary to quantify its specific β value and assess its NLO potential.

Dipole Moment and Anisotropy of Polarizability

The dipole moment (μ) and the anisotropy of polarizability (Δα) are fundamental electronic properties that are also related to a molecule's NLO response. The dipole moment arises from the asymmetric distribution of charge across the molecule. The presence of strong donor (amino) and acceptor (nitro) groups on the pyridine ring would likely result in a significant ground-state dipole moment for 2-Amino-6-methoxy-5-nitropyridine.

The polarizability of a molecule describes the deformability of its electron cloud in an electric field, and its anisotropy reflects the non-uniformity of this deformation. Both properties are crucial for understanding NLO behavior and can be accurately determined through quantum chemical calculations. However, specific data for 2-Amino-6-methoxy-5-nitropyridine are not available in the reviewed literature.

Applications in Advanced Materials Science

Utilization in Organic and Semi-organic Nonlinear Optical (NLO) Materials Development

Organic and semi-organic materials are at the forefront of research for nonlinear optical (NLO) applications, which include optical switching, data storage, and frequency conversion. The efficacy of these materials hinges on their molecular structure. A productive strategy for identifying potent NLO materials involves using molecules that possess electron-donating and electron-accepting groups connected by a conjugated system, a design exemplified by nitropyridine derivatives.

The related compound, 2-amino-5-nitropyridine (B18323) (2A5NP), is a well-studied NLO material. acs.org Its molecular structure, featuring an amino donor and a nitro acceptor on a pyridine (B92270) ring, facilitates intramolecular charge transfer, which is fundamental to second-order NLO activity. acs.org The introduction of a methoxy (B1213986) group, as in 2-Amino-6-methoxy-5-nitropyridine, further enhances the electron-donating strength within the molecule, potentially increasing the molecular hyperpolarizability and leading to improved NLO performance. Several derivatives of 2A5NP have been developed that exhibit large second-order NLO coefficients. For example, 2-adamantylamino-5-nitropyridine (AANP) was found to have d₃₁ and d₃₃ coefficients of 80 and 60 pm/V, respectively. aip.org Another derivative, 2-cyclooctylamino-5-nitropyridine (COANP), also shows significant NLO properties. ibm.com

For bulk NLO effects, particularly second-harmonic generation (SHG), a noncentrosymmetric crystal packing is essential. oldcitypublishing.com Research has shown that derivatives of 2A5NP can be engineered to form crystals with desirable NLO properties. acs.org The formation of semi-organic salts by reacting 2A5NP with various organic or inorganic acids is a common and effective technique to induce noncentrosymmetric arrangements. acs.org

Table 1: Comparison of NLO Properties in 2-Amino-5-nitropyridine Derivatives

| Compound | NLO Property | Value | Reference |

|---|---|---|---|

| 2-adamantylamino-5-nitropyridine (AANP) | SHG Coefficient d₃₁ | 80 pm/V | aip.org |

| 2-adamantylamino-5-nitropyridine (AANP) | SHG Coefficient d₃₃ | 60 pm/V | aip.org |

Potential in Solar Energy Conversion Devices

The development of efficient and cost-effective solar energy conversion devices is a critical area of materials research. Dye-sensitized solar cells (DSSCs) represent a promising alternative to traditional silicon-based photovoltaics, relying on a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. acs.orgresearchgate.net

The key to an effective dye is its ability to absorb light across the visible spectrum and to facilitate efficient charge separation and transfer. nih.gov Molecules with a donor-π-acceptor (D-π-A) structure are ideal candidates for this purpose. researchgate.net 2-Amino-6-methoxy-5-nitropyridine fits this structural motif perfectly, with the amino and methoxy groups acting as electron donors and the nitro group as the electron acceptor, all connected by the pyridine π-system. This configuration promotes intramolecular charge transfer upon photoexcitation, a crucial step in the operation of DSSCs. nih.gov

While specific studies employing 2-Amino-6-methoxy-5-nitropyridine in solar cells are not widely documented, research on analogous structures is promising. Organic dyes based on pyridine and thiophene (B33073) have been successfully synthesized and tested as sensitizers. researchgate.netnih.gov For instance, novel dyes featuring a pyridine ring as an anchoring group have been investigated, demonstrating the viability of this class of compounds in solar cell applications. researchgate.net The efficiency of DSSCs can be improved by molecular engineering of the dye to optimize its light-harvesting capabilities and to ensure effective electron injection into the semiconductor's conduction band. researchgate.netnih.gov The presence of multiple donor groups, like the amino and methoxy substituents in the target compound, may enhance performance by suppressing charge recombination. nih.gov

Application as Chromophores and Dyes in Functional Materials

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum (400–700 nm). nih.gov The color is produced because the molecule has at least one chromophoric group and a conjugated system of alternating double and single bonds that allows for electron resonance. The structure of 2-Amino-6-methoxy-5-nitropyridine contains all the necessary features to function as a chromophore. The nitro group (-NO2) is a powerful chromophore, while the amino (-NH2) and methoxy (-OCH3) groups act as auxochromes, which are color-enhancing groups that can modify and intensify the color. nih.gov

The introduction of a nitro group into the pyridine ring, especially in conjunction with donor groups, facilitates the development of color and makes these compounds useful as dyes and pigments. chempanda.comnih.gov The closely related compound, 2-methoxy-5-nitroaniline, is used to make dyes and pigments for materials like cotton and silk. nih.gov Similarly, nitropyridine derivatives are valuable precursors in the synthesis of a wide variety of dyes. mdpi.com The specific shade and intensity of the color can be tuned by altering the substituents on the pyridine ring, which affects the electronic structure and the wavelengths of light the molecule absorbs. nih.gov This tunability makes compounds like 2-Amino-6-methoxy-5-nitropyridine valuable building blocks for creating functional dyes for textiles, printing, or advanced applications like optical data storage.

Crystal Growth and Engineering Methodologies for Enhanced Material Performance

Crystal engineering is the design and control of molecular packing in the solid state to achieve desired material properties. nih.govnih.gov This is particularly critical for NLO materials, where a noncentrosymmetric arrangement of molecules is a prerequisite for second-order effects like SHG. oldcitypublishing.comnih.gov Supramolecular assembly through non-covalent interactions, especially hydrogen bonding, plays a central role in guiding the formation of these structures. nih.gov

The 2-amino-5-nitropyridine (2A5NP) molecule and its derivatives are excellent candidates for crystal engineering. acs.org The amino group acts as a hydrogen bond donor, while the nitro group and the pyridine nitrogen can act as hydrogen bond acceptors. This allows for the formation of robust, three-dimensional hydrogen-bonding networks. A highly successful strategy for enforcing noncentrosymmetric packing is the co-crystallization of 2A5NP with a second component, such as an organic or inorganic acid, to form a salt. acs.orgrsc.org

This guest-host approach has led to the development of numerous NLO-active crystals, including:

2-amino-5-nitropyridinium chloride (2A5NPCl) acs.org

2-amino-5-nitropyridinium bromide (2A5NPBr)

2-amino-5-nitropyridinium dihydrogen phosphate (B84403) (2A5NPDP) acs.org

2-amino-5-nitropyridinium L-tartrate (2A5NPLT) rsc.org

In these systems, the counter-anion plays a crucial role in disrupting the centrosymmetric packing that 2A5NP might otherwise adopt, leading to a polar alignment of the chromophores. rsc.org The resulting semi-organic crystals often exhibit improved thermal and mechanical stability compared to purely organic crystals due to the extensive ionic and hydrogen-bonding interactions. rsc.org These same crystal engineering principles can be applied to 2-Amino-6-methoxy-5-nitropyridine to develop new, highly efficient NLO materials.

Role As a Privileged Scaffold and Precursor in Broader Organic Synthesis

Contribution to the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The unique dual nucleophilic nature of 2-aminopyridine (B139424) derivatives allows them to react with a variety of compounds, including ketones, aldehydes, acids, and multifunctional esters, to form fused five- and six-membered azaheterocycles. sioc-journal.cn This reactivity is fundamental to its role in creating diverse heterocyclic systems. The presence of the methoxy (B1213986) and nitro groups on the 2-Amino-6-methoxy-5-nitropyridine ring further influences its reactivity and provides handles for subsequent chemical modifications.

A significant application of this compound is in the synthesis of 2,3-diamino-6-methoxypyridine (B1587572). This is achieved through the reduction of the nitro group on 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com The resulting diamino compound is a key intermediate for creating various condensed imidazole (B134444) ring systems, which are of interest in medicinal chemistry. google.com

Intermediacy in the Preparation of Complex Chemical Architectures

2-Amino-6-methoxy-5-nitropyridine is a crucial intermediate in the synthesis of more intricate molecular structures. For instance, it has been utilized in the preparation of novel methoxypyridine-derived gamma-secretase modulators, which are under investigation for their potential therapeutic effects in Alzheimer's disease. nih.gov In these syntheses, the aminopyridine core serves as a scaffold onto which other chemical moieties are strategically added.

The synthesis of these complex molecules often involves a convergent approach, where different fragments of the final molecule are synthesized separately and then combined. In one such strategy, a derivative of 2-Amino-6-methoxy-5-nitropyridine, specifically 6-bromo-2-methoxy-3-aminopyridine, was prepared through nucleophilic aromatic substitution. nih.gov This intermediate was then used in subsequent condensation reactions to build the desired tetracyclic scaffold. nih.gov

Development of Novel and Efficient Synthetic Protocols

The utility of 2-Amino-6-methoxy-5-nitropyridine has also spurred the development of new and improved synthetic methods. For example, a process for producing 2,3-diamino-6-methoxypyridine involves the preparation of 2-amino-6-methoxy-3-nitropyridine by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in a polar solvent. google.com This method is highlighted as being suitable for commercial production, overcoming some limitations of previous catalytic reduction processes. google.com

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 2-Amino-6-methoxy-5-nitropyridine and its precursors often involve multi-step processes that may utilize hazardous reagents or generate significant waste. One established method involves the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide (B1231860) in methanol (B129727). google.comchemicalbook.com The precursor, 2-amino-6-chloro-3-nitropyridine, is itself prepared via the ammonolysis of 2,6-dichloro-3-nitropyridine, which is synthesized by nitrating 2,6-dichloropyridine (B45657). google.com

Future research is imperative to develop more sustainable and efficient synthetic pathways. Key areas of exploration include:

Green Catalysis: Investigating the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), for reduction steps, which is a greener alternative to traditional reducing agents. google.com This approach offers advantages like easier product separation, catalyst recycling, and reduced generation of chemical waste.

Alternative Reagents: Replacing hazardous and costly reagents is a priority. For instance, older nitration methods using potassium nitrate (B79036) are now considered less suitable for large-scale production due to cost and safety concerns. google.com Research into solid acid catalysts or milder nitrating agents could provide safer and more economical alternatives.

Process Intensification: Exploring continuous flow chemistry for the synthesis could offer better control over reaction parameters (temperature, pressure), improve safety, and increase yield and purity. This approach is particularly relevant for managing exothermic nitration reactions.

Novel Precursors: Research into novel synthesis routes starting from more readily available or bio-based precursors could significantly enhance the sustainability profile. For example, developing synthetic pathways that avoid chlorinated pyridine (B92270) intermediates would be a significant advancement. researchgate.net

A comparative table of synthetic precursors for related nitropyridines is presented below.

| Product | Precursor(s) | Reagents | Reference |

| 2-Amino-6-methoxy-3-nitropyridine (B1334430) | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | google.comchemicalbook.com |

| 2,3-Diamino-6-methoxypyridine (B1587572) | 2-Amino-6-methoxy-3-nitropyridine | Metallic reduction | google.com |

| 2-Amino-5-nitropyridine (B18323) | 2-Aminopyridine (B139424) | Sulfuric acid, Nitric acid | chemicalbook.com |

| 2-Methoxy-5-aminopyridine | 2-Methoxy-5-nitropyridine (B154726) | 10% Pd/C, Hydrogen | google.com |

Advanced Computational Modeling for Precise Structure-Property Correlations and Predictive Design

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental efforts. For 2-Amino-6-methoxy-5-nitropyridine, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and intermolecular interactions.

Future research should leverage these methods for:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and map the electrostatic potential. nih.gov This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack and understanding the molecule's reactivity.

Hirshfeld Surface Analysis: This technique is invaluable for analyzing intermolecular interactions within a crystal lattice. By mapping properties like curvedness and fragment patches, researchers can quantify and visualize hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state structure. nih.gov

Predictive Design: By creating a computational model of the 2-Amino-6-methoxy-5-nitropyridine scaffold, new derivatives can be designed in silico. Scientists can systematically modify functional groups and predict how these changes will affect the molecule's properties, such as its biological activity or its absorption spectrum, before committing to laboratory synthesis. mdpi.com

The table below summarizes computational methods that can be applied, drawing an analogy from studies on similar complex molecules. nih.gov

| Computational Method | Purpose | Potential Insight for 2-Amino-6-methoxy-5-nitropyridine |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Understanding reactivity, predicting spectral properties, calculating dipole moment. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions | Elucidating crystal packing, identifying key hydrogen bonds and other non-covalent interactions. |

| Molecular Docking | Predicting binding affinity and mode with a biological target | Guiding the design of new pharmaceutical derivatives by simulating interaction with protein active sites. |

Development of New Derivatives with Tuned Electronic and Structural Characteristics for Specific Applications

The 2-Amino-6-methoxy-5-nitropyridine structure is a versatile building block for creating a wide array of derivatives with tailored properties. chemimpex.com The presence of the amino, nitro, and methoxy (B1213986) groups provides multiple reactive sites for chemical modification.

Future research efforts will likely focus on:

Pharmaceutical Agents: The molecule serves as a key intermediate in synthesizing compounds with potential therapeutic applications, such as antimicrobial and anti-inflammatory agents. chemimpex.com Research into modifying the core structure—for instance, by replacing or altering the methoxy group or performing reactions on the amino group—can lead to new drug candidates with improved efficacy and specificity. mdpi.com Studies on related pharmacophores have shown that alkoxy groups can enhance biological activity. mdpi.com

Agrochemicals: This compound is a building block for herbicides and pesticides. chemimpex.com The development of new derivatives could lead to more potent and selective agrochemicals with improved environmental profiles.

Systematic Derivatization: A systematic approach to derivatization, where each functional group is methodically altered, can create a library of new compounds. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The amino group can be acylated, alkylated, or used to form new heterocyclic rings. These modifications allow for fine-tuning of electronic properties, solubility, and steric bulk to optimize performance for a specific application.

Integration into Emerging Functional Materials and Smart Systems

The unique electronic characteristics of 2-Amino-6-methoxy-5-nitropyridine, arising from the combination of an electron-donating amino group and an electron-withdrawing nitro group on a conjugated pyridine ring, make it an attractive candidate for applications in materials science.

Emerging perspectives for research in this area include:

Nonlinear Optical (NLO) Materials: Molecules with significant charge-transfer character often exhibit large second-order NLO properties. The push-pull nature of 2-Amino-6-methoxy-5-nitropyridine suggests it could be a building block for new organic NLO materials, which are of interest for applications in telecommunications and optical computing.

Organic Electronics: The compound and its derivatives could be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its structure could be incorporated into larger conjugated systems to tune the energy levels and enhance charge transport or light-emitting properties.

Chemical Sensors: The pyridine nitrogen and the functional groups are potential binding sites for analytes. Researchers could design derivatives that undergo a detectable change in their optical or electronic properties (e.g., color or fluorescence) upon binding to a specific ion or molecule. This would form the basis of a "smart" chemical sensor.

Functional Polymers: The amino group provides a handle for incorporating the molecule into a polymer backbone or as a pendant group. This could lead to the development of functional polymers with unique electronic, thermal, or photoresponsive properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-6-methoxy-5-nitropyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitration of precursors like 2-aminopyridine using fuming HNO₃ in H₂SO₄ at 45–50°C, followed by methoxylation via nucleophilic substitution. Optimize stoichiometry (e.g., nitrating agent ratios), temperature control, and purification (recrystallization from ethanol/water). Monitor reaction progress with TLC or HPLC to ensure intermediate purity. Conflicting yields may arise from incomplete nitration; repeating under inert atmospheres (N₂/Ar) can mitigate oxidation byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-Amino-6-methoxy-5-nitropyridine?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and substituent effects (e.g., deshielding from nitro groups). IR identifies functional groups (NO₂ asymmetric stretch ~1520 cm⁻¹). X-ray crystallography resolves molecular geometry, but polymorphism may require multiple crystal screenings. Conflicting spectral data should prompt re-evaluation via elemental analysis or mass spectrometry .

Q. What are the critical safety protocols for handling 2-Amino-6-methoxy-5-nitropyridine in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats due to risks of respiratory irritation (H335) and skin sensitization (H315). For spills, avoid dust generation; collect with inert absorbents and dispose as hazardous waste. Store in airtight containers under inert gas (e.g., argon) to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 2-Amino-6-methoxy-5-nitropyridine under varying pH or thermal conditions?

- Methodological Answer : Perform DFT calculations to model electron density distributions, HOMO-LUMO gaps, and reactive sites. Simulate solvation effects using COSMO-RS for pH-dependent stability. Validate predictions with experimental TGA/DSC data. Discrepancies may indicate unmodeled solvent interactions or transition states requiring higher-level theory (e.g., MP2) .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for 2-Amino-6-methoxy-5-nitropyridine derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR ambiguities : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray vs. computational geometry : Compare bond lengths/angles with DFT-optimized structures.

- Unexpected peaks in IR/MS : Reassess sample purity via HPLC and isotopic pattern analysis. Contradictions may arise from tautomerism or solvent adducts .

Q. What experimental designs mitigate byproduct formation during scaled-up synthesis of 2-Amino-6-methoxy-5-nitropyridine?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables (e.g., mixing efficiency, cooling rates). Use inline PAT tools (e.g., ReactIR) to monitor nitration intermediates. For pilot-scale discrepancies, assess heat/mass transfer limitations via dimensionless number analysis (e.g., Reynolds for mixing). Statistical tools (ANOVA) identify critical factors affecting yield .

Q. How does photolytic stability impact the design of long-term storage protocols for 2-Amino-6-methoxy-5-nitropyridine?

- Methodological Answer : Conduct ICH Q1B-compliant photostability studies with UV exposure (1.2 million lux·hr). Analyze degradation products via HPLC-MS. For light-sensitive applications, use amber glassware or UV-filtered environments. Stability data guide storage conditions (e.g., -20°C under argon with desiccants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.